molecular formula C16H14Br2N2O2 B11553663 4-bromo-N'-[(E)-(5-bromo-2-ethoxyphenyl)methylidene]benzohydrazide

4-bromo-N'-[(E)-(5-bromo-2-ethoxyphenyl)methylidene]benzohydrazide

Cat. No.: B11553663
M. Wt: 426.10 g/mol
InChI Key: DSTGSSXXYVMAIO-VXLYETTFSA-N
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Description

4-bromo-N’-[(E)-(5-bromo-2-ethoxyphenyl)methylidene]benzohydrazide is an organic compound belonging to the class of 4-halobenzoic acids and derivatives. This compound is characterized by the presence of bromine atoms at specific positions on the benzene ring, which imparts unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-N’-[(E)-(5-bromo-2-ethoxyphenyl)methylidene]benzohydrazide typically involves the condensation reaction between 4-bromobenzohydrazide and 5-bromo-2-ethoxybenzaldehyde. The reaction is carried out in a suitable solvent, such as methanol, under reflux conditions for several hours to ensure complete reaction .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity.

Chemical Reactions Analysis

Types of Reactions

4-bromo-N’-[(E)-(5-bromo-2-ethoxyphenyl)methylidene]benzohydrazide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

4-bromo-N’-[(E)-(5-bromo-2-ethoxyphenyl)methylidene]benzohydrazide has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications due to its unique chemical structure.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-bromo-N’-[(E)-(5-bromo-2-ethoxyphenyl)methylidene]benzohydrazide involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or proteins, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-bromo-N’-[(E)-(5-bromo-2-ethoxyphenyl)methylidene]benzohydrazide is unique due to the presence of the ethoxy group, which can influence its chemical reactivity and biological activity. This distinguishes it from other similar compounds that may have different substituents on the benzene ring .

Properties

Molecular Formula

C16H14Br2N2O2

Molecular Weight

426.10 g/mol

IUPAC Name

4-bromo-N-[(E)-(5-bromo-2-ethoxyphenyl)methylideneamino]benzamide

InChI

InChI=1S/C16H14Br2N2O2/c1-2-22-15-8-7-14(18)9-12(15)10-19-20-16(21)11-3-5-13(17)6-4-11/h3-10H,2H2,1H3,(H,20,21)/b19-10+

InChI Key

DSTGSSXXYVMAIO-VXLYETTFSA-N

Isomeric SMILES

CCOC1=C(C=C(C=C1)Br)/C=N/NC(=O)C2=CC=C(C=C2)Br

Canonical SMILES

CCOC1=C(C=C(C=C1)Br)C=NNC(=O)C2=CC=C(C=C2)Br

Origin of Product

United States

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